molecular formula C9H7F4NO B13404528 N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide CAS No. 88288-10-2

N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13404528
CAS No.: 88288-10-2
M. Wt: 221.15 g/mol
InChI Key: LBUKQBJGILQVMB-UHFFFAOYSA-N
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Description

N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7F4NO. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-fluoro-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Fluoro-3-(trifluoromethyl)aniline+Acetic anhydrideThis compound+Acetic acid\text{2-Fluoro-3-(trifluoromethyl)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-Fluoro-3-(trifluoromethyl)aniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The presence of fluorine and trifluoromethyl groups allows for substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trifluoromethyl)phenyl]acetamide: Similar structure but lacks the fluorine atom at the 2-position.

    2-Fluoro-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of an acetamide group.

    3-(Trifluoromethyl)phenylacetic acid: Features a carboxylic acid group instead of an acetamide group.

Uniqueness

N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound in various research and industrial applications.

Properties

CAS No.

88288-10-2

Molecular Formula

C9H7F4NO

Molecular Weight

221.15 g/mol

IUPAC Name

N-[2-fluoro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H7F4NO/c1-5(15)14-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

LBUKQBJGILQVMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1F)C(F)(F)F

Origin of Product

United States

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